molecular formula C16H16O2 B11114228 Methyl 3,3-diphenylpropanoate

Methyl 3,3-diphenylpropanoate

Cat. No.: B11114228
M. Wt: 240.30 g/mol
InChI Key: JFNSORWJLKDFCB-UHFFFAOYSA-N
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Description

Methyl 3,3-diphenylpropanoate is an organic compound with the molecular formula C16H16O2. It is a methyl ester derivative of 3,3-diphenylpropanoic acid. This compound is known for its aromatic properties due to the presence of two phenyl groups attached to the propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-diphenylpropanoate can be synthesized through various methods. One common synthetic route involves the esterification of 3,3-diphenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-diphenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 3,3-diphenylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 3,3-diphenylpropanol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: 3,3-diphenylpropanoic acid.

    Reduction: 3,3-diphenylpropanol.

    Substitution: Corresponding amides or alcohol derivatives.

Scientific Research Applications

Methyl 3,3-diphenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl 3,3-diphenylpropanoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the ester group is converted to a carboxylic acid group through the transfer of oxygen atoms. In reduction reactions, the ester group is reduced to an alcohol group through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3-diphenylpropanoate is unique due to its specific structure, which includes two phenyl groups attached to the propanoate backbone. This structure imparts distinct aromatic properties and reactivity compared to other similar compounds. The presence of the ester group also allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

methyl 3,3-diphenylpropanoate

InChI

InChI=1S/C16H16O2/c1-18-16(17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3

InChI Key

JFNSORWJLKDFCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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